Kisspeptin 234

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Kisspeptin 234 is a kisspeptin receptor (KISS1, GPR54) antagonist . It is a 10-amino acid peptide antagonist with potent neutral antagonist activity at GPR-54 and competes directly at the Kisspeptin-10 binding site .

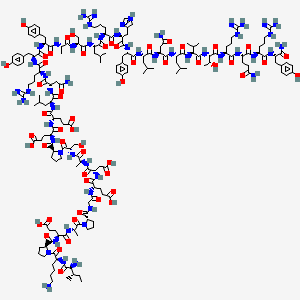

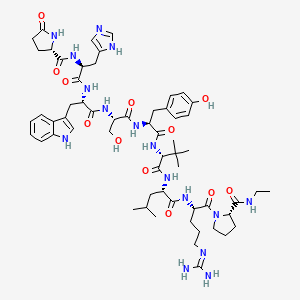

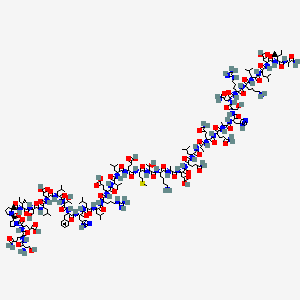

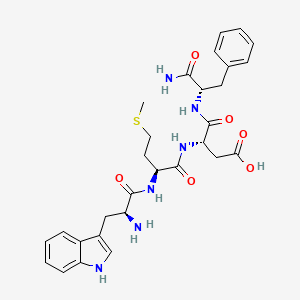

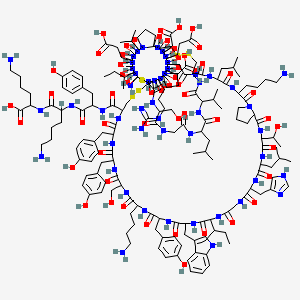

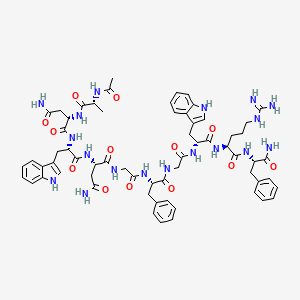

Molecular Structure Analysis

Kisspeptin 234 has a molecular weight of 1295.42 and its formula is C63H78N18O13 . The sequence of this peptide is Ac-ANWNGFGWRF-NH2, with modifications: Ala-1 = D-Ala & N-terminal Ac, Trp-8 = D-Trp, Phe-10 = C-terminal amide .Physical And Chemical Properties Analysis

Kisspeptin 234 has a molecular weight of 1295.41 g/mol . It is soluble to 1 mg/ml in water . The storage conditions suggested are at -20°C .Applications De Recherche Scientifique

Regulation of Female Reproduction

Kisspeptin is the leading upstream regulator of pulsatile and surge Gonadotrophin-Releasing Hormone secretion (GnRH) in the hypothalamus, which acts as the key governor of the hypothalamic-pituitary-ovary axis . Exogenous kisspeptin or its receptor agonist can stimulate GnRH release and subsequent physiological gonadotropin secretion in humans .

Control of Ovulation

Kisspeptin and its receptor agonist have been recently uncovered in humans for their role in the central control of ovulation .

Oocyte Maturation

Kisspeptin plays a significant role in oocyte maturation, particularly in women at a high risk of ovarian hyperstimulation syndrome .

Test for GnRH Neuronal Function

Kisspeptin and its receptor agonist are used to test for GnRH neuronal function .

Gatekeepers of Puberty Onset

Kisspeptin and its receptor agonist act as gatekeepers of puberty onset .

Treatment of Reproductive Disorders

More clinical trials should focus on the therapeutic effect of kisspeptin, its receptor agonist and antagonist in women with reproductive disorders, such as hypothalamic amenorrhoea, polycystic ovary syndrome, and endometriosis .

Role in Uremic Cardiomyopathy

The kisspeptin-1 receptor antagonist peptide-234 has been found to aggravate uremic cardiomyopathy in a rat model . The higher dose of P234 led to reduced anterior and posterior wall thicknesses, more severe interstitial fibrosis, and overexpression of genes associated with left ventricular remodeling .

Potential Therapeutic Agent for Treating Hormone-Dependent Disorders

The development of kisspeptin receptor antagonists may provide a valuable tool for exploring the physiological and pathophysiological roles of kisspeptin in the regulation of reproduction, and could serve as a potential therapeutic agent for treating hormone-dependent disorders of reproduction, such as precocious puberty, endometriosis, as well as metastatic prostate cancer .

Mécanisme D'action

Target of Action

Kisspeptin 234 primarily targets the kisspeptin receptor (KISS1R, also known as GPR54) located on neurons that produce gonadotropin-releasing hormone (GnRH) . The KISS1R is a major positive regulator of the neuroendocrine-reproductive axis in mammals .

Mode of Action

Kisspeptin 234 acts as an antagonist to the kisspeptin receptor . It inhibits the stimulation of inositol phosphate (IP) and the release of GnRH . By binding to its cognate receptor (i.e., GPR54), it antagonizes the activation of GPR54 induced by kisspeptin-10 . This interaction results in the modulation of GnRH secretion, thereby influencing downstream events supporting reproduction .

Biochemical Pathways

Kisspeptin 234 affects several biochemical pathways. It plays a significant role in the hypothalamic-pituitary-gonadal (HPG) axis by regulating the secretion of GnRH . Dysregulation of the KISS1R-mediated pathways, which Kisspeptin 234 influences, are associated with the development of fibrosis in cancerous diseases . Moreover, it has been suggested that Kisspeptin 234 hastens the development and pathophysiology of uremic cardiomyopathy by activating the fibrotic TGF-β-mediated pathways .

Result of Action

The molecular and cellular effects of Kisspeptin 234’s action are diverse. In a study involving a rat model of uremic cardiomyopathy, administration of Kisspeptin 234 led to reduced anterior and posterior wall thicknesses, more severe interstitial fibrosis, and overexpression of genes associated with left ventricular remodeling . It also influences the expression of genes associated with stretch (Nppa) and apoptosis (Bax, Bcl2, Casp7) .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Kisspeptin 234. For instance, in the context of chronic kidney disease, the compound’s effects can be influenced by factors such as hypertension, hemodynamic overload, overactivation of the renin-angiotensin-aldosterone system, and sympathetic nervous system, endothelial dysfunction, inflammation, and increased nitro-oxidative stress .

Orientations Futures

Propriétés

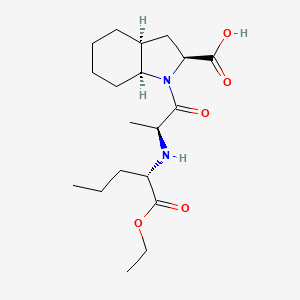

IUPAC Name |

(2S)-2-[[(2R)-2-acetamidopropanoyl]amino]-N-[(2S)-1-[[(2S)-4-amino-1-[[2-[[(2S)-1-[[2-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H78N18O13/c1-34(74-35(2)82)56(88)79-50(29-52(65)84)62(94)80-48(27-39-31-71-43-21-12-10-19-41(39)43)61(93)81-49(28-51(64)83)58(90)73-32-53(85)75-46(25-37-16-7-4-8-17-37)57(89)72-33-54(86)76-47(26-38-30-70-42-20-11-9-18-40(38)42)60(92)77-44(22-13-23-69-63(67)68)59(91)78-45(55(66)87)24-36-14-5-3-6-15-36/h3-12,14-21,30-31,34,44-50,70-71H,13,22-29,32-33H2,1-2H3,(H2,64,83)(H2,65,84)(H2,66,87)(H,72,89)(H,73,90)(H,74,82)(H,75,85)(H,76,86)(H,77,92)(H,78,91)(H,79,88)(H,80,94)(H,81,93)(H4,67,68,69)/t34-,44+,45+,46+,47-,48+,49+,50+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUPKBWSKNCAQJQ-JYYYXURSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC6=CC=CC=C6)C(=O)N)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NCC(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H78N18O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1295.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does Kisspeptin-234 interact with its target and what are the downstream effects?

A1: Kisspeptin-234 acts as a potent and specific antagonist of the Kiss1 receptor (Kiss1r) []. By binding to Kiss1r, it blocks the action of endogenous kisspeptin, a neuropeptide crucial for the release of gonadotropin-releasing hormone (GnRH) [, ]. This inhibition of Kiss1r signaling ultimately leads to a reduction in luteinizing hormone (LH) levels [, ].

Q2: Can you elaborate on the role of Kisspeptin-234 in understanding the mechanism of kisspeptin signaling?

A2: Kisspeptin-234 has been instrumental in dissecting the mechanisms of kisspeptin signaling, particularly in the context of prolactin release []. Studies using Kisspeptin-234 demonstrated that while kisspeptin stimulates prolactin secretion, this effect is abolished by Kisspeptin-234, indicating a dependence on Kiss1r []. Interestingly, Kisspeptin-234 did not prevent the kisspeptin-induced reduction in tuberoinfundibular dopaminergic (TIDA) neuron activity, suggesting that kisspeptin's effects on prolactin and TIDA neurons may involve different pathways or receptor subtypes [].

Q3: Are there any studies investigating the use of Kisspeptin-234 in specific brain regions?

A3: Yes, research has specifically targeted the diagonal band of Broca (DBB) with Kisspeptin-234 to investigate the role of kisspeptin signaling in this region []. Infusion of Kisspeptin-234 into the DBB was found to block the luteinizing hormone (LH) surge induced by Kisspeptin-10, highlighting the importance of DBB Kiss1r signaling for this process [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.